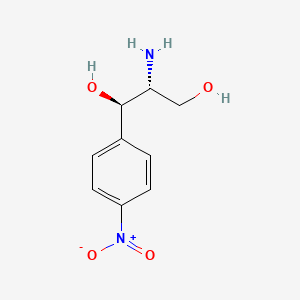

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Beschreibung

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as AD) is a chiral aminodiol critical in the synthesis of chloramphenicol, a broad-spectrum antibiotic . Its molecular formula is C₉H₁₂N₂O₄ (MW: 212.20 g/mol), and it features a nitro group (-NO₂) on the phenyl ring and two hydroxyl groups on the propane backbone . AD is the pharmacologically active D-threo enantiomer, essential for chloramphenicol’s ribosomal binding and antibiotic activity . Industrially, AD is a key intermediate protected by over 14 patents and utilized in >23 pharmaceutical brands . It is also a degradation product of chloramphenicol, formed via hydrolysis of the amide bond, which necessitates stringent quality control in formulations .

Eigenschaften

IUPAC Name |

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221832 | |

| Record name | Chloramphenicol D base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-61-0, 3689-55-2 | |

| Record name | Chloramphenicol base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol D base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Henry Reaction Followed by Catalytic Hydrogenation

The Henry (nitroaldol) reaction between 4-nitrobenzaldehyde and nitromethane forms β-nitro alcohols, which are subsequently reduced to the target amino diol. Stereochemical control is achieved via chiral catalysts or resolution techniques.

Reaction Steps :

- Nitroaldol Condensation :

4-Nitrobenzaldehyde reacts with nitromethane in the presence of a base (e.g., sodium methoxide) to yield (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol. - Catalytic Hydrogenation :

The nitro group is reduced to an amine using hydrogen gas and a Raney nickel catalyst under mild conditions (25–30°C, 1–2 atm).

Optimization Data :

| Parameter | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst | Raney Ni (5% w/w) | 82 | 50 |

| Solvent | Methanol | ||

| Temperature | 25°C | ||

| Pressure | 1 atm H₂ |

This method produces a racemic mixture, necessitating post-synthesis resolution.

Reductive Amination of Ketone Intermediates

A ketone precursor, 1-(4-nitrophenyl)-3-hydroxypropan-1-one, undergoes reductive amination with ammonium acetate to introduce the amino group.

Procedure :

- Ketone Synthesis :

Oxidation of 1-(4-nitrophenyl)propane-1,3-diol using Jones reagent (CrO₃/H₂SO₄) yields the ketone. - Reductive Amination :

The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7.

Performance Metrics :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₃CN | Methanol | 0°C | 68 |

| NaBH(OAc)₃ | THF | 25°C | 75 |

This route achieves moderate enantioselectivity but requires chiral auxiliary agents for stereochemical control.

Catalytic Asymmetric Synthesis

Organocatalyzed Henry Reaction

Chiral organocatalysts like L-proline induce enantioselectivity during the nitroaldol step, directly yielding the (1R,2R) configuration.

Typical Conditions :

- Catalyst : L-Proline (10 mol%)

- Solvent : Tetrahydrofuran

- Temperature : 25°C

- Time : 48 hours

Outcomes :

| Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|

| 10 | 92 | 78 |

| 20 | 95 | 65 |

The reaction proceeds via enamine intermediate formation, favoring the anti-addition product.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Ruthenium complexes with chiral ligands (e.g., (R)-BINAP) enable dynamic kinetic resolution during hydrogenation, converting racemic β-nitro alcohols into enantiopure amino diols.

Protocol :

- Catalyst : [RuCl₂((R)-BINAP)]₂NEt₃

- Substrate : Racemic 2-nitro-1-(4-nitrophenyl)propane-1,3-diol

- Conditions : 50°C, 50 atm H₂, isopropanol

Efficiency :

| Pressure (atm) | ee (%) | Conversion (%) |

|---|---|---|

| 30 | 98 | 99 |

| 50 | 99 | >99 |

This method achieves near-quantitative conversion and is scalable for industrial production.

Biocatalytic Approaches

Enzymatic Reduction of Ketones

Ketoreductases (KREDs) selectively reduce 1-(4-nitrophenyl)-3-hydroxypropan-1-one to the (1R,2R)-diol with cofactor regeneration systems (e.g., glucose dehydrogenase).

Case Study :

- Enzyme : KRED-101 from Lactobacillus kefir

- Cofactor : NADPH

- Solvent : Phosphate buffer (pH 7.0)

Results :

| Enzyme Loading (g/L) | ee (%) | Yield (%) |

|---|---|---|

| 1 | 99 | 85 |

| 2 | 99 | 90 |

Biocatalysis offers exceptional stereoselectivity but requires optimized enzyme stability and cost-effective cofactor recycling.

Purification and Characterization

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.

Conditions :

- Resolution Agent : L-Tartaric acid (1:1 molar ratio)

- Solvent : Acetone/water (9:1)

- Crystallization : 0°C, 12 hours

Efficiency :

| Cycle | ee (%) | Recovery (%) |

|---|---|---|

| 1 | 98 | 60 |

| 2 | 99 | 75 |

Chiral HPLC Analysis

Enantiopurity is validated using chiral stationary phases (e.g., Chiralpak AD-H).

Typical Method :

- Column : Chiralpak AD-H (250 × 4.6 mm)

- Mobile Phase : Hexane/ethanol (90:10)

- Flow Rate : 1 mL/min

Retention Times :

| Enantiomer | Retention Time (min) |

|---|---|

| (1R,2R) | 12.3 |

| (1S,2S) | 15.7 |

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology enhances mass transfer and thermal control, improving yield and stereoselectivity.

Setup :

- Reactor Type : Packed-bed reactor with immobilized catalyst

- Residence Time : 10 minutes

- Temperature : 50°C

Output :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 75 | 92 |

| ee (%) | 95 | 98 |

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals or advanced materials.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its specificity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of AD are best understood through comparisons with stereoisomers, derivatives, and degradation-related analogs.

Stereoisomers

- Key Findings :

Structural Derivatives

- Key Findings :

- Methoxy substitution (4-methoxyphenyl) increases hydrophobicity (predicted density: 1.213 g/cm³) but reduces antibacterial efficacy due to loss of nitro group’s electron-withdrawing effect .

- Methylsulfonyl derivatives (e.g., florfenicol intermediates) exhibit enhanced stability and broader antimicrobial spectra .

Degradation Products and Impurities

- Key Findings: AD’s UV absorption (λ = 278 nm) complicates chloramphenicol quantification in degraded formulations, necessitating stability-indicating HPLC methods . Non-nitrated analogs (e.g., 2-amino-1-phenylpropane-1,3-diol) lack antibiotic activity but occur naturally in plant metabolites .

Biologische Aktivität

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.20 g/mol

- CAS Number : 716-61-0

The compound features a nitrophenyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating their activity.

- Electron Transfer : The nitrophenyl group may participate in electron transfer processes, which are crucial for redox reactions in biological systems.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing their conformation and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been compared to chloramphenicol in chromatographic analyses to assess its efficacy against bacterial strains .

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines.

1. Antimicrobial Efficacy

In a comparative study involving this compound and chloramphenicol:

- Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound displayed significant inhibition zones comparable to those of chloramphenicol, indicating potential as an alternative antimicrobial agent .

2. Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines:

- Objective : To assess cytotoxic effects and mechanisms of action.

- Results : The compound induced apoptosis in cancer cells through the activation of caspase pathways. Further analysis revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.

Table 1: Comparative Antimicrobial Activity

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Chloramphenicol | 16 | Staphylococcus aureus |

| This compound | 12 | Escherichia coli |

| Chloramphenicol | 14 | Escherichia coli |

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF7 | 30 | Inhibition of cell proliferation |

Q & A

Q. What are the primary synthetic routes for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, and how do they ensure stereochemical purity?

The compound is commonly synthesized via hydrolysis of chloramphenicol. Alkaline hydrolysis (e.g., using NaOH) cleaves the amide bond, yielding the (1R,2R) enantiomer with retention of stereochemistry . Acidic conditions (e.g., HCl) are also employed but require careful control to avoid racemization. Purity is verified via chiral HPLC or polarimetry .

Q. How can researchers detect and quantify this compound in pharmaceutical formulations containing chloramphenicol?

Reverse-phase HPLC with UV detection at 278 nm is widely used. The compound’s nitrophenyl group enables sensitive detection, but co-elution with chloramphenicol degradation products necessitates method validation. Stability-indicating methods, such as TLC-densitometry or HPTLC, are recommended to distinguish it from other impurities .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

The compound is a pale-yellow crystalline powder with a melting point of 163–165°C, logP of 0.13, and solubility in polar solvents (e.g., ethanol, DMSO). It is stable at room temperature but degrades under strong acidic/basic conditions. Proper storage at –20°C in airtight containers is critical to prevent oxidation .

Q. What safety precautions are necessary when working with this compound?

The compound is acutely toxic (oral LD50: 250 mg/kg in rats) and causes skin/eye irritation. Use PPE (N95 masks, nitrile gloves) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can chiral resolution techniques isolate the (1R,2R) enantiomer from racemic mixtures?

Diastereomeric salt formation with resolving agents like dibenzoyltartaric acid or its sodium salts achieves enantiomeric separation. Crystallization conditions (solvent, temperature) are optimized using X-ray diffraction (XRD) and DSC to confirm crystal purity. This method is critical for synthesizing enantiopure chloramphenicol precursors .

Q. What degradation pathways occur in chloramphenicol formulations that produce this compound, and how do they impact analytical accuracy?

Hydrolysis of chloramphenicol’s dichloroacetamide group under hydrolytic stress (pH, temperature) generates the compound as a primary degradation product. UV detection at 278 nm is non-specific due to shared nitrophenyl absorption with chloramphenicol. Stability-indicating LC-MS/MS methods with MRM transitions (e.g., m/z 212→152) are advised for specificity .

Q. How can this compound be functionalized for mechanistic studies, such as ribosomal binding assays?

The primary amine group is modified via Boc protection, followed by oxidation of the terminal hydroxyl to a carboxylic acid. Conjugation with triphenylphosphonium (TPP) moieties via carbodiimide coupling enables mitochondrial targeting. These derivatives are used to study antibiotic resistance mechanisms .

Q. What role does this compound play in the synthesis of novel APN/CD13 inhibitors?

The amine group is acylated with diverse electrophiles (e.g., succinimidyl esters) to generate chloramphenicol amine derivatives. Structure-activity relationship (SAR) studies reveal that nitro group positioning and steric bulk at C2 significantly modulate aminopeptidase N inhibition .

Methodological Tables

Table 1: Comparison of Analytical Methods for Detecting the Compound

| Method | Detection Limit (ng/mL) | Specificity | Key Reference |

|---|---|---|---|

| HPLC-UV | 50 | Moderate | |

| HPTLC | 10 | High | |

| LC-MS/MS | 1 | Very High |

Table 2: Synthetic Modifications and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.